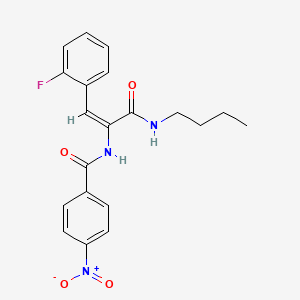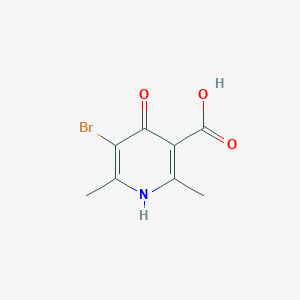
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.062 g/mol It is a derivative of nicotinic acid, characterized by the presence of bromine, hydroxyl, and methyl groups on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid typically involves the bromination of 4-hydroxy-2,6-dimethylnicotinic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Zinc in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents such as ethanol or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-4-oxo-2,6-dimethylnicotinic acid.
Reduction: Formation of 4-hydroxy-2,6-dimethylnicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-5-iodo-2,6-dimethylnicotinic acid
- 3-Bromo-5-hydroxy-4-methyl-2,6-dinitrobenzoic acid
- Nicotinic acid (4-bromo-benzylidene)-hydrazide
Uniqueness
5-Bromo-4-hydroxy-2,6-dimethylnicotinic acid is unique due to the specific arrangement of bromine, hydroxyl, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
5-bromo-2,6-dimethyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11)(H,12,13) |
Clé InChI |
GXWVLFZDHVVCGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C(=C(N1)C)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


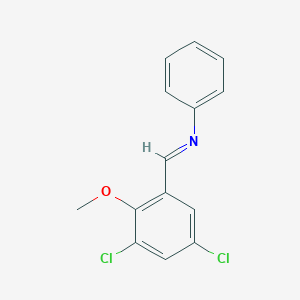
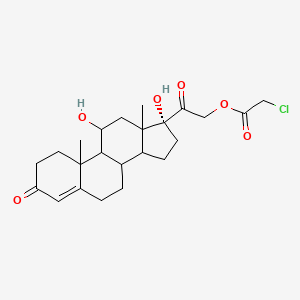
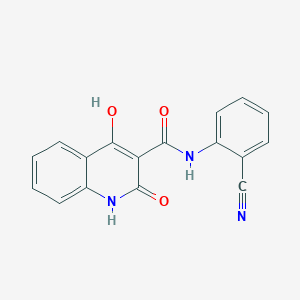
![N-[1-(hydroxymethyl)propyl]-2-methylbenzamide](/img/structure/B11989192.png)
![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-isopropyl-N-phenylacetamide](/img/structure/B11989199.png)
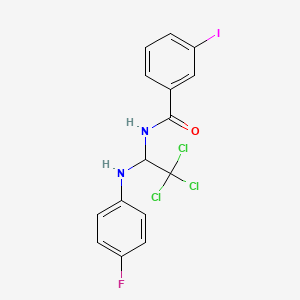
![2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)
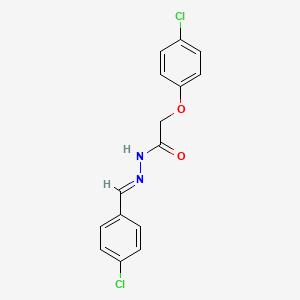
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989217.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11989227.png)

